

Ethyl 2-bromoisovalerate structure and synthesis

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Compound of Interest

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An In-depth Technical Guide to **Ethyl 2-Bromoisovalerate**: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromoisovalerate, also known by its IUPAC name ethyl 2-bromo-3-methylbutanoate, is a valuable chemical intermediate in organic synthesis.^[1] Its structure, featuring a bromine atom at the alpha position to an ester group, makes it a versatile reagent for introducing the isovalerate moiety and for subsequent nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical structure, physical properties, and detailed synthesis protocols, tailored for professionals in research and drug development.

Chemical Structure and Properties

Ethyl 2-bromoisovalerate is a chiral molecule containing a stereocenter at the second carbon. It is commonly handled as a racemic mixture.

IUPAC Name: ethyl 2-bromo-3-methylbutanoate^[1] Synonyms: Ethyl α -bromoisovalerate, Ethyl 2-bromo-3-methylbutyrate, 2-Bromoisovaleric Acid Ethyl Ester^{[1][2][3]} CAS Number: 609-12-1^{[1][4]} Molecular Formula: C₇H₁₃BrO₂^{[1][4]} SMILES: CCOC(=O)C(C(C)C)Br^[1]

Physicochemical Data

The key physical and chemical properties of **ethyl 2-bromoisovalerate** are summarized in the table below for easy reference.

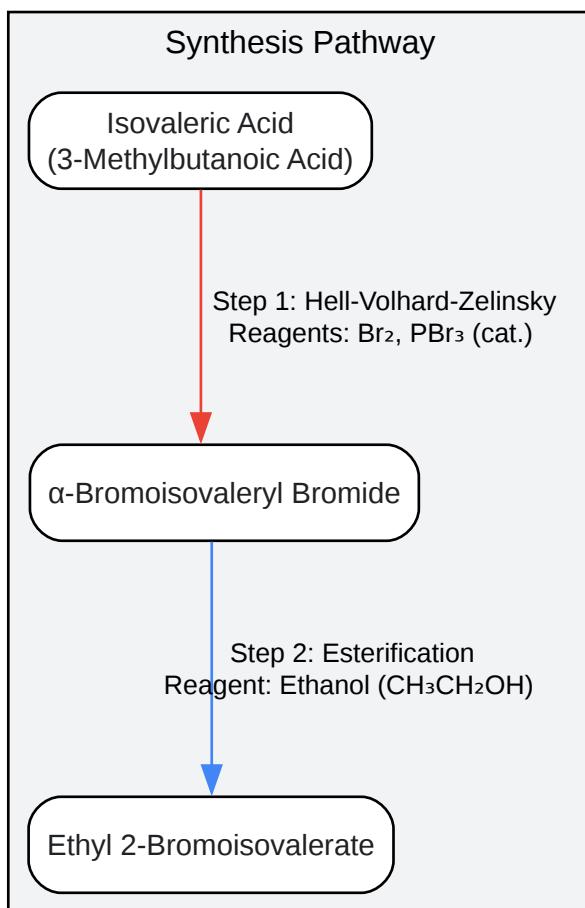
Property	Value	Source(s)
Molecular Weight	209.08 g/mol	[1] [4] [5]
Appearance	Colorless liquid	[6]
Boiling Point	185 °C (at 760 mmHg); 77 °C (at 12 mmHg)	[6] [7]
Density	1.276 - 1.28 g/cm ³	[6] [7]
Refractive Index	1.4485 - 1.4505	[6]
Stability	Stable under normal temperatures and pressures.	[6]
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage at 2°C - 8°C under an inert gas like nitrogen.	[6] [7]

Synthesis of Ethyl 2-Bromoisovalerate

The most common and effective method for synthesizing **ethyl 2-bromoisovalerate** involves a two-step process:

- α -Bromination of Isovaleric Acid: This is achieved via the Hell-Volhard-Zelinsky (HVZ) reaction to produce an α -bromo intermediate.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Esterification: The resulting α -bromo acyl bromide or α -bromo acid is then esterified with ethanol to yield the final product.[\[9\]](#)

The overall synthetic pathway is illustrated below.



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Caption: Two-step synthesis of **Ethyl 2-Bromoisovalerate**.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of α-Bromoisovaleryl Bromide via Hell-Volhard-Zelinsky (HVZ) Reaction

This protocol is adapted from established literature procedures for the α-bromination of carboxylic acids.[\[11\]](#)

- Materials:
 - Isovaleric acid (3-methylbutanoic acid)

- Phosphorus tribromide (PBr₃), catalytic amount
- Liquid bromine (Br₂)
- Equipment:
 - Dry round-bottom flask
 - Reflux condenser
 - Gas absorption trap (for HBr gas)
 - Heating mantle
 - Dropping funnel
 - Vacuum distillation apparatus
- Procedure:
 - Reaction Setup: Equip a dry round-bottom flask with a reflux condenser and a gas trap suitable for neutralizing the hydrogen bromide (HBr) gas byproduct.
 - Addition of Reactants: Charge the flask with isovaleric acid. Add a catalytic amount of phosphorus tribromide.
 - Bromination: Begin heating the mixture to approximately 40°C. Slowly add liquid bromine from a dropping funnel. The reaction is exothermic and will generate HBr gas.
 - Reaction Completion: After the bromine addition is complete, increase the temperature and heat the mixture to 70-80°C for 10-20 hours, or until the red color of the bromine disappears from the reflux condenser, indicating its consumption.[11]
 - Final Heating: To drive the reaction to completion, the temperature can be slowly raised to 100-105°C for an additional 1.5-2 hours.[11]
 - Isolation and Purification: Cool the reaction mixture to room temperature. The crude α-bromoisovaleryl bromide can be purified by vacuum distillation. A yield of approximately

96% for this intermediate step has been reported in similar syntheses.[\[11\]](#)

Protocol 2: Esterification of α -Bromoisovaleryl Bromide

The α -bromo acyl bromide intermediate is highly reactive and can be directly converted to the corresponding ethyl ester by reaction with ethanol.[\[9\]](#)

- Materials:

- α -Bromoisovaleryl bromide (from Protocol 1)
- Anhydrous ethanol

- Equipment:

- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

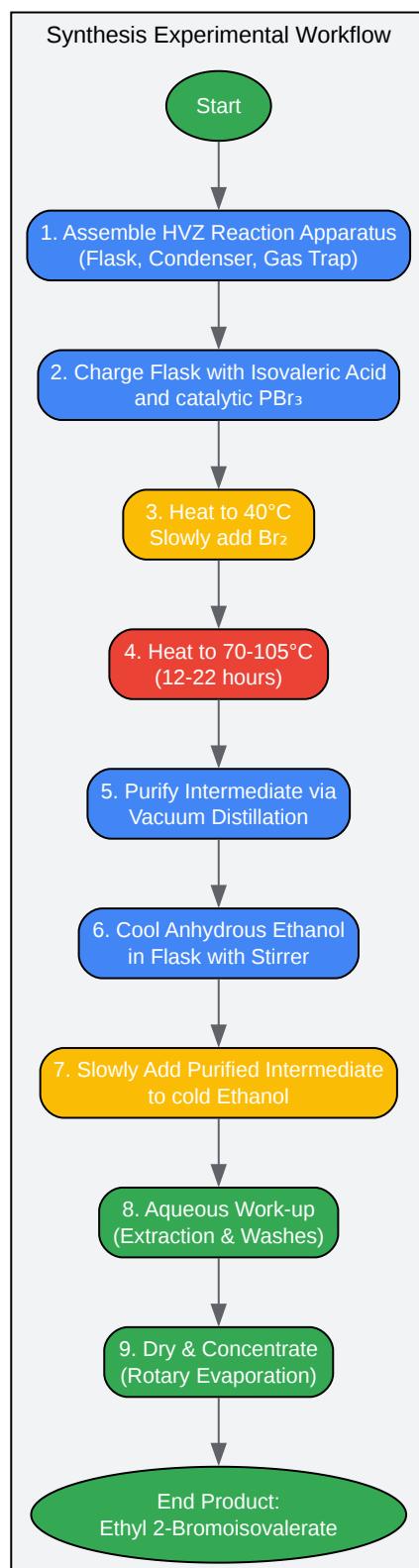
- Procedure:

- Reaction Setup: Place anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and cool it in an ice bath.
- Addition of Acyl Bromide: Slowly and carefully add the purified α -bromoisovaleryl bromide from the previous step to the cold ethanol with vigorous stirring. This reaction is exothermic.
- Reaction: Allow the mixture to stir and slowly warm to room temperature. The reaction is typically rapid.

- Work-up: Once the reaction is complete, the mixture can be diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Purification: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **ethyl 2-bromoisovalerate**. Further purification can be achieved by vacuum distillation.

Experimental Workflow Diagram

The logical flow of the entire synthesis, from setup to final product, is outlined in the diagram below.



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